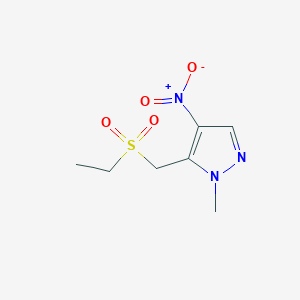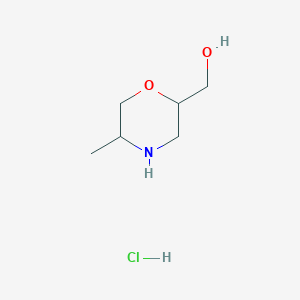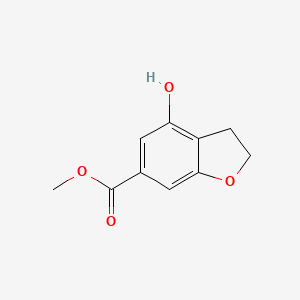
5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Etilsulfonil)metil)-1-metil-4-nitro-1H-pirazol es un compuesto heterocíclico que contiene un anillo de pirazol sustituido con un grupo etilsulfonilmetil en la posición 5, un grupo metil en la posición 1 y un grupo nitro en la posición 4. Este compuesto forma parte de una clase más amplia de pirazoles que contienen azufre, conocidos por sus diversas actividades biológicas y aplicaciones en química medicinal .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-((Etilsulfonil)metil)-1-metil-4-nitro-1H-pirazol normalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye:
Formación del Anillo de Pirazol: El anillo de pirazol se puede sintetizar mediante la reacción de hidrazina con un compuesto 1,3-dicarbonílico en condiciones ácidas o básicas.
Introducción del Grupo Nitro: La nitración del anillo de pirazol se puede lograr utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico.
Sustitución de Etilsulfonilmetil: El grupo etilsulfonilmetil se puede introducir a través de una reacción de sustitución nucleofílica utilizando cloruro de etilsulfonilo y una base adecuada.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y principios de química verde para minimizar los residuos y el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de Reacciones
5-((Etilsulfonil)metil)-1-metil-4-nitro-1H-pirazol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo etilsulfonilo se puede oxidar para formar derivados de sulfona.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El grupo metil en la posición 1 se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan normalmente agentes reductores como paladio sobre carbono (Pd/C) y gas hidrógeno.
Sustitución: Los nucleófilos como los haluros de alquilo y las bases como el hidruro de sodio (NaH) se emplean comúnmente.
Principales Productos Formados
Oxidación: Derivados de sulfona.
Reducción: Derivados de amino.
Sustitución: Diversos derivados de pirazol sustituidos según el nucleófilo utilizado
Aplicaciones Científicas De Investigación
5-((Etilsulfonil)metil)-1-metil-4-nitro-1H-pirazol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático debido a sus características estructurales únicas.
Medicina: Se explora su potencial terapéutico, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de agroquímicos
Mecanismo De Acción
El mecanismo de acción de 5-((Etilsulfonil)metil)-1-metil-4-nitro-1H-pirazol implica su interacción con objetivos moleculares y vías específicos:
Objetivos Moleculares: El compuesto puede dirigirse a enzimas o receptores involucrados en las vías inflamatorias o la proliferación de células cancerosas.
Vías Implicadas: Puede inhibir enzimas clave o vías de señalización, lo que lleva a una reducción de la inflamación o el crecimiento de células cancerosas
Comparación Con Compuestos Similares
Compuestos Similares
5-(Etilsulfonil)-1-metil-1H-tetrazol: Similar en estructura pero contiene un anillo de tetrazol en lugar de un anillo de pirazol.
Ácido 4-amino-5-etilsulfonil-2-metoxibenzoico: Contiene un grupo etilsulfonilo, pero difiere en la estructura central y los grupos funcionales.
Unicidad
5-((Etilsulfonil)metil)-1-metil-4-nitro-1H-pirazol es único debido a su patrón de sustitución específico en el anillo de pirazol, que confiere propiedades químicas y biológicas distintas en comparación con otros heterociclos que contienen azufre .
Propiedades
Fórmula molecular |
C7H11N3O4S |
|---|---|
Peso molecular |
233.25 g/mol |
Nombre IUPAC |
5-(ethylsulfonylmethyl)-1-methyl-4-nitropyrazole |
InChI |
InChI=1S/C7H11N3O4S/c1-3-15(13,14)5-7-6(10(11)12)4-8-9(7)2/h4H,3,5H2,1-2H3 |
Clave InChI |
IGLKEJIEDYKQRY-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CC1=C(C=NN1C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11779378.png)



![tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B11779398.png)

![6-(2,5-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779401.png)
![2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11779403.png)
![3-tert-Butyl 1-methyl 1,2-dihydropyrido[3,4-d]pyridazine-1,3(4H)-dicarboxylate](/img/structure/B11779405.png)

![4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine](/img/structure/B11779423.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-N-(4-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11779428.png)
![Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate](/img/structure/B11779439.png)

